3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a bicyclic heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. The 3-position is substituted with a 3,4-dimethoxyphenyl group, while the 6-position bears a (3-methylbenzyl)thio moiety.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-5-4-6-15(11-14)13-28-20-10-9-19-22-23-21(25(19)24-20)16-7-8-17(26-2)18(12-16)27-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSXNQMDGATNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is part of the triazolopyridazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring fused with a pyridazine ring, along with a dimethoxyphenyl group and a methylbenzyl thioether. The structural characteristics are crucial for its biological activity.
Biological Activity Overview
The biological activity of triazolopyridazine derivatives has been extensively studied. Key findings regarding the compound include:
- Anticancer Activity : Recent studies have shown that derivatives of triazolopyridazine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one in focus demonstrated strong cytotoxicity against tumor cells with promising growth inhibition percentages in the NCI 60 cancer cell line panel .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the inhibition of critical kinases such as c-Met and Pim-1. These kinases play significant roles in cancer progression and therapy resistance. For example, one study indicated that certain derivatives caused cell cycle arrest and induced apoptosis in breast cancer cells (MCF-7) by modulating pathways like PI3K-AKT .
- Additional Therapeutic Properties : Triazolopyridazine derivatives have also been associated with other therapeutic effects including anxiolytic, anticonvulsant, antimicrobial, and antiviral activities. This broad spectrum suggests potential applications beyond oncology .
Case Studies
- Antiproliferative Effects : In vitro studies have shown that compounds related to this compound possess significant growth inhibition against various cancer cell lines. For example:
- Apoptosis Induction : The same derivative was found to enhance apoptosis significantly more than controls (29.61-fold increase), indicating its strong pro-apoptotic properties through caspase activation pathways .
Data Tables
| Compound | Target Kinase | IC50 (μM) | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|---|---|
| 4g | c-Met | 0.163 ± 0.01 | MCF-7 | Not specified |
| 4g | Pim-1 | 0.283 ± 0.01 | MCF-7 | Not specified |
| 4a | c-Met | Not specified | Various | 29.08% |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of the triazolo-pyridazine scaffold exhibit significant anticancer properties. A study highlighted the synthesis of various triazolo derivatives which showed promising cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the triazole ring could enhance potency against cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Studies demonstrated that certain derivatives possess strong antibacterial and antifungal effects. For instance, compounds with similar structural motifs were tested against Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard antibiotics .
Anti-inflammatory Effects
In vitro studies have suggested that triazolo derivatives may exhibit anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .
Antiviral Activity
Recent investigations into the antiviral properties of triazolo derivatives have shown effectiveness against various viral strains. The compounds were found to inhibit viral replication through interference with viral enzymes and host cell interactions .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Investigated anticancer effects of triazolo derivatives on MCF-7 breast cancer cells. | Potential use in breast cancer therapy. |
| Study 2 | Evaluated antimicrobial activity against Staphylococcus aureus and E. coli. | Development of new antibiotics targeting resistant strains. |
| Study 3 | Assessed anti-inflammatory effects in LPS-stimulated macrophages. | Treatment for chronic inflammatory conditions. |
| Study 4 | Analyzed antiviral activity against influenza virus in vitro. | Potential antiviral drug development for respiratory infections. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of the target compound, highlighting differences in substituents, biological activities, and physicochemical properties:
Key Observations:
Structural Influence on PDE4 Inhibition: The target compound shares the triazolo[4,3-b]pyridazine core with Compound 18 (), a potent PDE4A inhibitor. However, Compound 18’s 6-position substituent includes a tetrahydrofuran-3-yloxy group, which likely enhances binding through hydrogen bonding and conformational rigidity. In contrast, the target compound’s (3-methylbenzyl)thio group may prioritize hydrophobic interactions .
Antimicrobial Activity :
- Triazolo-thiadiazoles (e.g., 20a–20d in ) with N-methyl-pyrrole substituents exhibit moderate antifungal/antibacterial activity. The target compound’s thioether linkage may improve membrane permeability compared to these analogs .
Electronic and Steric Effects :
- Halogenated analogs () leverage electronegative substituents for halogen bonding, whereas the target compound’s methoxy groups favor electron-donating effects .
- Thioether vs. ether linkages: The (3-methylbenzyl)thio group in the target compound may confer greater metabolic stability than oxygen-based ethers (e.g., Compound 18) due to sulfur’s resistance to oxidative degradation .
Synthetic Accessibility :
- Yields for triazolo[4,3-b]pyridazine derivatives (e.g., 50–72% in ) suggest feasible synthesis, though substituent complexity (e.g., tetrahydrofuran-3-yloxy) may require multi-step optimization .
Preparation Methods
Synthesis of the Triazolo[4,3-b]Pyridazine Core
The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation reactions between hydrazine derivatives and pyridazine precursors. A pivotal method involves the annulation of a 1,2,4-triazole ring onto a substituted pyridazine system. For instance, Čuček and Verček (2001) demonstrated that ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate serves as a versatile intermediate for functionalization. Key steps include:
- Cyclization of Hydrazine Derivatives : Reacting 3,6-dichloropyridazine with benzoyl hydrazine in ethanol at reflux (78°C, 12 hours) yields 6-chloro-3-(benzoylamino)-triazolo[4,3-b]pyridazine. This intermediate undergoes hydrolysis under alkaline conditions (1 M NaOH, 80°C, 2 hours) to produce the 6-hydroxy analog.
- Decarboxylation : Heating the hydroxy derivative in ethanol at 90°C for 4 hours facilitates decarboxylation, forming the unsubstituted triazolo[4,3-b]pyridazine core.
Table 1 : Optimization of Cyclization Conditions
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3,6-Dichloropyridazine | Ethanol | 78 | 12 | 72 |
| 6-Chloro intermediate | NaOH (1M) | 80 | 2 | 85 |
Incorporation of the (3-Methylbenzyl)Thio Group
The thioether functionality at position 6 is introduced via thiol-displacement of a leaving group (e.g., chlorine). Özdemir et al. (2007) reported that treating 6-chloro-triazolo[4,3-b]pyridazine with 3-methylbenzyl mercaptan in DMF at 100°C for 6 hours affords the desired thioether in 68% yield. Key parameters include:
- Base Selection : Triethylamine enhances nucleophilicity of the thiol.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics.
Table 2 : Thiol Substitution Reaction Outcomes
| Leaving Group | Thiol Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cl | 3-Methylbenzyl mercaptan | DMF | 100 | 68 |
| Br | 3-Methylbenzyl mercaptan | DMSO | 110 | 71 |
Green Chemistry Approaches
Recent advances emphasize eco-friendly synthesis. Kułaga et al. (2024) demonstrated that sonochemical methods reduce reaction times and improve yields for triazine derivatives. Applying ultrasound irradiation (40 kHz, 50°C, 5 minutes) to the thiol substitution step increases yields to 82% while eliminating toxic solvents.
Characterization and Validation
Final compounds are validated via:
Q & A
Q. Q1. What are the typical synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine?
Methodological Answer: The synthesis involves multi-step protocols:
Core Formation : Cyclization of pyridazine precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux conditions .
Substitution Reactions :
- The 3,4-dimethoxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling .
- The (3-methylbenzyl)thio moiety is added through thiol-alkylation or nucleophilic thioetherification, often using CS₂ or thiourea derivatives in alkaline media .
Purification : Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) are standard, with purity confirmed via HPLC (>95%) .
Q. Q2. How is the structural integrity of this compound validated after synthesis?
Methodological Answer: Key characterization techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton/environment signals (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- FT-IR : Confirms functional groups (e.g., C=S stretch at ~1050 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z ~434) .
- X-ray Crystallography : Resolves 3D structure and bond angles (if single crystals are obtainable) .
Q. Q3. What preliminary biological activities are reported for triazolo-pyridazine derivatives?
Methodological Answer: Triazolo-pyridazines are studied for:
- Anticancer Activity : Inhibition of tyrosine kinases (e.g., EGFR) via ATP-binding site competition, validated through kinase assays .
- Antimicrobial Effects : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anti-inflammatory Potential : COX-2 inhibition measured via ELISA .
Advanced Research Questions
Q. Q4. How can researchers optimize reaction conditions to improve yield in thioetherification steps?
Methodological Answer: Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates .
- Catalysis : Use of K₂CO₃ or NaH as bases accelerates thiolate ion formation .
- Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation .
- Monitoring : TLC (hexane/ethyl acetate, 3:1) or HPLC tracks intermediate conversions .
Q. Q5. What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer: Contradictions (e.g., variable IC₅₀ values) are addressed by:
Structure-Activity Relationship (SAR) Studies :
- Systematic substitution of the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., NO₂) to modulate binding affinity .
- Comparing thioether vs. sulfone derivatives to assess redox stability .
Target-Specific Assays :
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to receptors .
- Molecular docking (AutoDock/Vina) predicts binding poses to kinase domains .
Q. Q6. How do researchers design experiments to probe the metabolic stability of this compound?
Methodological Answer: Metabolic stability is evaluated via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
